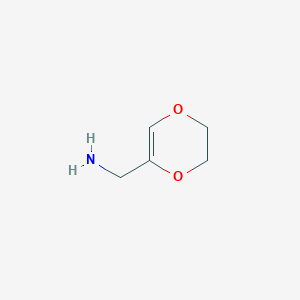

5,6-Dihydro-1,4-dioxin-2-ylmethanamine

Description

Contextualization within Dioxin Heterocycle Chemistry and Amine Functionalities

The core of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine is the 1,4-dioxin (B1195391) heterocycle, a six-membered ring containing two oxygen atoms at positions 1 and 4. The "5,6-dihydro" prefix indicates that one of the double bonds of the parent 1,4-dioxin ring is saturated, resulting in a more stable and conformationally flexible structure. This dihydrodioxin moiety is an interesting structural motif, acting as a bioisostere for the phenyl ring in medicinal chemistry. prismbiolab.comnih.goveurekaselect.com Bioisosteric replacement is a strategy used to modify the physicochemical properties of a molecule while retaining its biological activity, and the dihydrodioxin ring can offer advantages over a traditional phenyl group, such as altered metabolic stability and solubility. prismbiolab.comnih.gov

The amine functionality, a primary aminomethyl group (-CH₂NH₂), is a key feature of the molecule. Primary amines are highly versatile functional groups in organic synthesis, capable of participating in a wide array of chemical transformations. They can act as nucleophiles, bases, and can be readily converted into a variety of other functional groups such as amides, sulfonamides, and imines. scielo.br The presence of this reactive handle on the dihydrodioxin scaffold makes this compound a particularly valuable building block.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1114822-91-1 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Note: Physical properties such as boiling point, melting point, and solubility are not widely reported in publicly available literature and would require experimental determination.

Significance as a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

While specific academic literature detailing the synthesis of this compound is scarce, its preparation can be logically inferred from established synthetic methodologies. A plausible route involves the synthesis of the corresponding aldehyde, 5,6-dihydro-1,4-dioxin-2-carbaldehyde, followed by reductive amination. The synthesis of the aldehyde precursor could potentially be achieved through the reduction of a corresponding ester derivative, a method that has been employed for the preparation of the analogous 2-formyl-1,4-benzodioxane. nih.gov

Once obtained, this compound serves as a valuable intermediate. The primary amine can be readily acylated to form amides, which are prevalent in many biologically active molecules. For example, derivatives of the related 2,3-dihydro-1,4-benzodioxin have been explored as PARP1 inhibitors, a class of anticancer agents. nih.govresearchgate.net The amine can also undergo reactions with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry. scielo.br Furthermore, the dihydrodioxin ring itself can be a target for chemical modification, although it is generally more stable than the aromatic 1,4-dioxin.

The bifunctional nature of this molecule – a modifiable heterocyclic core and a reactive amine side chain – allows for the construction of diverse and complex molecular architectures. This makes it a valuable tool for creating libraries of compounds for drug discovery and materials science applications.

Overview of Current Research Trajectories Involving the Compound

Given the limited direct research on this compound, current research trajectories are largely speculative but are based on the established utility of similar structural motifs.

One promising area is in medicinal chemistry . The dihydrodioxin moiety, as a phenyl ring bioisostere, can be incorporated into known pharmacophores to improve their drug-like properties. prismbiolab.comnih.gov The aminomethyl group provides a convenient attachment point for various side chains and pharmacophoric fragments, allowing for the exploration of structure-activity relationships. For instance, aminomethyl-substituted heterocycles are common features in ligands for G-protein coupled receptors and ion channels. nih.gov

Another potential avenue of research is in materials science . The ability of the amine group to form polymers and the inherent properties of the dihydrodioxin ring could be exploited in the development of new functional materials. For example, heterocyclic compounds are being investigated for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-dioxin-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-3-5-4-7-1-2-8-5/h4H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEQSRJRQXDGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dihydro 1,4 Dioxin 2 Ylmethanamine and Its Derivatives

Direct Synthetic Routes to the 5,6-Dihydro-1,4-dioxin-2-ylmethanamine Scaffold

The synthesis of the this compound core structure can be approached through several fundamental organic chemistry pathways. These routes focus on the efficient assembly of the dihydrodioxin ring system and the introduction of the key aminomethyl side chain.

Nucleophilic Substitution Approaches

Nucleophilic substitution offers a plausible and versatile method for the synthesis of this compound. This strategy typically involves a two-step sequence starting from a readily accessible precursor, (5,6-Dihydro-1,4-dioxin-2-yl)methanol.

The initial step is the conversion of the primary alcohol into a derivative with a good leaving group. This can be achieved by reacting the alcohol with reagents such as p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate, or with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield the corresponding halide.

In the subsequent step, the activated intermediate is treated with a nitrogen nucleophile. Common choices include ammonia (B1221849), which directly furnishes the primary amine, or sodium azide (B81097) (NaN₃) to form an alkyl azide. The azide intermediate can then be cleanly reduced to the desired primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This two-step process via an azide intermediate is often preferred as it helps to avoid the over-alkylation that can occur when using ammonia directly.

A schematic representation of this approach is outlined below:

Table 1: Nucleophilic Substitution Strategy| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Activation | (5,6-Dihydro-1,4-dioxin-2-yl)methanol | 1. TsCl, Pyridine2. SOCl₂ or PBr₃ | 1. (5,6-Dihydro-1,4-dioxin-2-yl)methyl tosylate2. 2-(Halomethyl)-5,6-dihydro-1,4-dioxin |

| 2. Substitution | Activated Intermediate | 1. NH₃2. NaN₃ then LAH or H₂/Pd | this compound |

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for amine synthesis, proceeding via an imine intermediate. mdpi.com This approach is highly applicable for the synthesis of this compound, starting from the corresponding aldehyde, 5,6-dihydro-1,4-dioxin-2-carbaldehyde.

The aldehyde can be prepared by the oxidation of (5,6-dihydro-1,4-dioxin-2-yl)methanol using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid.

Once the aldehyde is obtained, it is reacted with an ammonia source, such as ammonia itself or ammonium (B1175870) formate, to form an imine in situ. researchgate.net This intermediate is not typically isolated but is immediately reduced to the primary amine. A variety of reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the starting aldehyde. mdpi.comresearchgate.net Catalytic hydrogenation over a metal catalyst like palladium or nickel is another effective reduction method. researchgate.net

Table 2: Reductive Amination Strategy

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Oxidation | (5,6-Dihydro-1,4-dioxin-2-yl)methanol | PCC or DMP | 5,6-Dihydro-1,4-dioxin-2-carbaldehyde |

| 2. Amination & Reduction | 5,6-Dihydro-1,4-dioxin-2-carbaldehyde | NH₃ or NH₄OAc, NaBH₃CN or NaBH(OAc)₃ | This compound |

Stereoselective Synthesis for Enantiomerically Enriched Analogues

While this compound itself is achiral, stereoselective synthesis becomes crucial for preparing enantiomerically enriched analogues bearing substituents on the dihydrodioxin ring. Such methods allow for precise control over the three-dimensional arrangement of atoms, which is often critical in medicinal chemistry.

Stereocenters can be introduced by starting with enantiopure precursors. For example, the cyclization reaction to form the 1,4-dioxane (B91453) ring can be performed using a chiral, non-racemic 1,2-diol. Subsequent reactions to introduce the aminomethyl group would then yield a chiral, enantiomerically enriched final product.

Alternatively, asymmetric reactions can be employed. For instance, an asymmetric reduction of a ketone precursor could establish a chiral alcohol on the ring, which then directs the stereochemistry of subsequent transformations. While specific examples for the 5,6-dihydro-1,4-dioxin scaffold are not prevalent, methodologies developed for the stereoselective synthesis of substituted 1,4-dioxanes, such as intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids, can serve as a blueprint for these approaches. orgsyn.org

Synthesis of Functionalized this compound Derivatives

The primary amine of this compound serves as a versatile handle for the synthesis of a wide array of derivatives through N-substitution reactions. Furthermore, the double bond within the dihydrodioxin ring offers a site for various chemical modifications.

N-Substitution Reactions: Amides, Sulfonamides, and Ureas

The nucleophilic nature of the primary amine allows for straightforward derivatization to form amides, sulfonamides, and ureas, which are important functional groups in medicinal chemistry.

Amides: Amide derivatives are readily prepared by reacting this compound with a carboxylic acid or its activated derivative. researchgate.net The most common methods include coupling with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net

Sulfonamides: The synthesis of sulfonamides is typically accomplished by reacting the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine or aqueous sodium carbonate. scielo.br This reaction is generally high-yielding and provides a robust method for introducing the sulfonamide moiety. researchgate.net A wide variety of aryl and alkyl sulfonyl chlorides are commercially available, allowing for the synthesis of a diverse library of sulfonamide derivatives. scielo.brresearchgate.net

Ureas: Urea derivatives can be synthesized through several routes. A common method involves the reaction of the primary amine with an isocyanate (R-N=C=O). nih.gov This addition reaction is typically efficient and proceeds under mild conditions. For cases where the corresponding isocyanate is unstable or unavailable, alternative methods can be employed. These include reacting the amine with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI), followed by the addition of another amine. nih.govthieme-connect.de

Table 3: N-Substitution Reactions

| Derivative | Reagent Class | Example Reagent(s) |

|---|---|---|

| Amide | Acylating Agent | Acetyl chloride, Benzoic acid/EDC |

| Sulfonamide | Sulfonylating Agent | p-Toluenesulfonyl chloride, Methanesulfonyl chloride |

| Urea | Isocyanate or equivalent | Phenyl isocyanate, Carbonyldiimidazole (CDI) |

Ring Modification and Functionalization Strategies

The 5,6-dihydro-1,4-dioxin ring contains a vinyl ether moiety, which is susceptible to chemical modification, primarily at the carbon-carbon double bond.

Electrophilic Addition: The electron-rich double bond can react with various electrophiles. For example, halogenation with bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily to give the corresponding 2,3-dihalo-1,4-dioxane derivative. nih.gov This introduces functional handles that can be used for further synthetic manipulations.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions. For instance, [2+2] cycloadditions with activated alkynes or alkenes could be employed to construct cyclobutane-fused ring systems. beilstein-journals.orgoxidationtech.com Diels-Alder [4+2] cycloadditions are also conceivable if the dihydrodioxin acts as a dienophile with a suitable diene.

Oxidation: The double bond is a potential site for oxidation. Reaction with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield an epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups in a stereocontrolled manner. More vigorous oxidation could lead to cleavage of the double bond. Studies on the oxidation of the related saturated 1,4-dioxane often employ advanced oxidation processes, which can lead to ring opening. thieme-connect.de

Application of Advanced Reagents and Catalytic Systems in Synthesis

The synthesis of this compound and its analogs can be significantly enhanced by employing advanced reagents and catalytic systems that offer high selectivity and efficiency in forming key chemical bonds.

Organometallic reagents are crucial for the formation of carbon-carbon bonds. Organolithium and Grignard reagents are among the most powerful nucleophiles used in organic synthesis.

Organolithium Reagents: These compounds feature a highly polar carbon-lithium bond, making them potent nucleophiles and strong bases. wikipedia.org They readily add to carbonyl compounds like aldehydes and ketones to form alcohols. wikipedia.org For instance, an appropriate organolithium reagent could be used to introduce a functionalized carbon chain to a 5,6-dihydro-1,4-dioxin-2-carbaldehyde precursor. The high reactivity of organolithium reagents generally favors 1,2-addition to α,β-unsaturated carbonyls. wikipedia.org

Grignard Reagents: Discovered by Victor Grignard in 1900, these organomagnesium compounds are prepared by reacting an alkyl, aryl, or vinyl halide with magnesium metal. thermofisher.com Grignard reagents are excellent carbon nucleophiles and are widely used for additions to carbonyl compounds. thermofisher.com The reaction of a Grignard reagent with a suitable 5,6-dihydro-1,4-dioxin precursor, such as an aldehyde or an ester, would be a viable method for constructing a carbon-carbon bond, leading to a secondary or tertiary alcohol, respectively. These alcohols could then be further transformed into the desired amine.

Catalytic systems are essential for achieving high levels of selectivity in chemical transformations, which is particularly important when dealing with multifunctional molecules like derivatives of this compound.

A key transformation in the synthesis of the target amine is the reduction of a nitrile group. Catalytic hydrogenation is an economical and effective method for this conversion. wikipedia.org

Catalytic Hydrogenation of Nitriles: This process typically employs Group 10 metals such as Raney nickel, palladium black, or platinum dioxide as catalysts. wikipedia.org The reaction of a nitrile with hydrogen gas under pressure and at elevated temperatures yields a primary amine. wikipedia.orglibretexts.org For example, 5,6-dihydro-1,4-dioxin-2-carbonitrile could be catalytically hydrogenated to produce this compound. The choice of catalyst and reaction conditions (solvent, pH, temperature, and hydrogen pressure) is critical to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Recent research has focused on the development of more sophisticated catalysts. Homogeneous transition-metal catalysts, particularly ruthenium complexes, have shown excellent activity and selectivity in nitrile reductions. thieme-connect.de For instance, ruthenium pincer complexes have been successfully used for the hydrogenation of both aliphatic and aromatic nitriles to primary amines. rug.nl

| Catalyst/Reagent | Transformation | Substrate | Product | Typical Conditions |

|---|---|---|---|---|

| Raney Nickel, Pd, PtO₂ | Catalytic Hydrogenation | Nitrile | Primary Amine | H₂, elevated temperature and pressure. wikipedia.org |

| Ruthenium Pincer Complexes | Catalytic Hydrogenation | Nitrile | Primary Amine | H₂, various temperatures and pressures. rug.nl |

| Organolithium Reagents | Nucleophilic Addition | Aldehyde/Ketone | Alcohol | Aprotic solvent (e.g., ether, THF). wikipedia.org |

| Grignard Reagents | Nucleophilic Addition | Aldehyde/Ketone | Alcohol | Ethereal solvent (e.g., diethyl ether, THF). thermofisher.com |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the synthesized this compound and its derivatives are crucial steps to obtain materials of high purity. Common techniques include chromatography and recrystallization.

Chromatography is a powerful technique for separating and purifying compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used analytical and preparative technique. For dioxin-related compounds, various HPLC methods have been developed. nih.gov For instance, a system using a sulfuric acid-silica/silica (B1680970) column, a Nitro column, and a PGC (porous graphitic carbon) column has been shown to effectively purify and fractionate dioxins. nih.gov PGC columns, in particular, offer advantages such as faster separations and reduced solvent consumption compared to other stationary phases. usgs.gov Automated HPLC systems can further enhance the efficiency of the purification process. usgs.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is considered the gold standard for the analysis of dioxins due to its high sensitivity and specificity. chromatographytoday.com While primarily an analytical technique, preparative GC can be used for the isolation of small quantities of highly pure compounds.

Sample preparation for chromatography often involves preliminary clean-up steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove major impurities. chromatographytoday.com

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For amines, which are basic compounds, the choice of solvent can be challenging. researchgate.net In some cases, organic acids like acetic acid or their mixtures with other solvents can be effective for recrystallizing amines. researchgate.net Another approach for purifying amines is to form a salt, such as a hydrochloride salt, by treating the amine with an acid like HCl. rochester.edu The resulting salt often has different solubility properties and may be more amenable to recrystallization. The pure amine can then be recovered by neutralization of the salt.

| Technique | Principle | Application Notes for Amine Derivatives |

|---|---|---|

| HPLC | Differential partitioning between a mobile and stationary phase. | PGC and specialized silica columns can be effective. nih.govusgs.gov |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Solvent choice is critical; may involve salt formation to alter solubility. researchgate.netrochester.edu |

Chemical Reactivity and Mechanistic Studies of 5,6 Dihydro 1,4 Dioxin 2 Ylmethanamine

Fundamental Reaction Pathways

The reactivity of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine is governed by its primary functional groups: the aminomethyl group (-CH₂NH₂) and the vinyl ether moiety (-O-CH=C-).

The primary amine and the vinyl ether double bond are both susceptible to oxidation under various conditions.

Amine Oxidation : Primary amines can be oxidized to a range of products, including hydroxylamines, nitroso compounds, and nitriles, depending on the oxidizing agent and reaction conditions. uomustansiriyah.edu.iqlibretexts.orgresearchgate.net For instance, oxidation with reagents like hydrogen peroxide or peroxy acids can yield hydroxylamines, which may be further oxidized. libretexts.org More vigorous oxidation, for example with potassium permanganate, can degrade primary amines to aldehydes or ketones. acs.org

Vinyl Ether Oxidation : The electron-rich double bond of the vinyl ether is reactive towards oxidizing agents. researchgate.net Ozonolysis would cleave the double bond, likely yielding formaldehyde (B43269) and an ester derivative. researchgate.net Epoxidation of the double bond using a peroxy acid would form a reactive oxirane intermediate.

A summary of potential oxidation reactions is presented below.

| Reactant | Oxidizing Agent | Potential Product(s) |

| This compound (Amine) | Peroxy Acid | (5,6-Dihydro-1,4-dioxin-2-yl)-N-hydroxymethanamine |

| This compound (Vinyl Ether) | Ozone (O₃), then workup | Formaldehyde + Ester of 2-hydroxy-1,4-dioxane |

| This compound (Vinyl Ether) | m-CPBA | 2-(Aminomethyl)-2,3-dihydro-1,4-dioxinine-5,6-epoxide |

The primary site for reduction in the molecule is the carbon-carbon double bond of the vinyl ether system.

Catalytic Hydrogenation : The double bond can be readily reduced to a single bond via catalytic hydrogenation. This reaction typically involves hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). Such hydrogenations are common for converting unsaturated heterocyclic compounds to their saturated analogs. researchgate.net For example, iridium-catalyzed transfer hydrogenation is effective for reducing alkenes, including those in cyclic systems, while tolerating other functional groups. organic-chemistry.org Ruthenium-catalyzed asymmetric hydrogenation has also been successfully applied to N-heteroaryl vinyl ethers, indicating the compatibility of such reactions with heterocyclic structures. rsc.org The expected product of this reaction would be (1,4-Dioxan-2-yl)methanamine.

| Reactant | Reagents | Product |

| This compound | H₂, Pd/C | (1,4-Dioxan-2-yl)methanamine |

The primary amine group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.orgorganic-chemistry.org This allows it to participate in a variety of nucleophilic substitution reactions.

N-Alkylation and N-Acylation : The amine can react with electrophiles like alkyl halides or acyl chlorides. libretexts.org Reaction with an alkyl halide would lead to secondary and tertiary amines, and potentially a quaternary ammonium (B1175870) salt. organic-chemistry.org Acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would form an amide. The synthesis of related benzodioxane derivatives often involves the reaction of an amine with electrophiles to form sulfonamides and other substituted products. scielo.br

Reactions with Carbonyls : The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.

While the amine group itself acts as a nucleophile, nucleophilic substitution on the dihydrodioxin ring is less straightforward. The vinyl ether carbon atoms are electron-rich and not typically susceptible to nucleophilic attack unless activated. academie-sciences.fr Nucleophilic aromatic substitution is a known process for aryl halides activated by electron-withdrawing groups, but this mechanism is not directly applicable to the non-aromatic dihydrodioxin ring. libretexts.org

| Electrophile | Reaction Type | Product Class |

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Secondary/Tertiary Amine |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | Amide |

| Aldehyde (e.g., Benzaldehyde) | Imine Formation | Imine (Schiff Base) |

The bifunctional nature of this compound, containing both a nucleophilic amine and a reactive vinyl ether, makes it a candidate for intramolecular cyclization reactions to form novel heterocyclic systems.

Intramolecular Additions : Intramolecular cyclization of amino esters and carbonates is a known method for forming lactams. nih.gov Similarly, under specific conditions, the aminomethyl group could potentially add across the vinyl ether double bond, especially if the double bond is activated by an electrophile.

Palladium-Catalyzed Cyclizations : Palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions are used to form new C-N bonds by the cyclization of amines onto olefins, constructing aza-bicyclic compounds. nih.gov

Radical Cyclizations : Radical cascade reactions of vinyl ethers have been used to synthesize fused ring systems like hexahydro-2H-furo[3,4-b]pyrans. nih.gov

The specific products of cyclization would depend heavily on the reagents and reaction conditions employed to initiate the ring-closing process.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for this compound are lacking, plausible intermediates for its key transformations can be proposed based on established reaction mechanisms.

Oxidation Intermediates : The oxidation of the vinyl ether component by ozone is expected to proceed through a primary ozonide (a 1,2,3-trioxolane), which then rearranges to a Criegee intermediate and a carbonyl compound. researchgate.net In reactions involving metal-catalyzed oxidation, organometallic intermediates would be involved.

Vinyl Ether Hydrolysis Intermediates : In the presence of acid and water, vinyl ethers undergo hydrolysis. This reaction is initiated by protonation of the double bond to form a resonance-stabilized carbocation intermediate. Subsequent attack by water leads to a hemiacetal, which then decomposes to an aldehyde and an alcohol. researchgate.net

Cyclization Intermediates : For an aza-Wacker-type cyclization, the mechanism would likely involve the formation of a key carbon-bonded Pd(II) intermediate after nucleopalladation of the vinyl ether double bond by the amine nitrogen. nih.gov

Further research, including computational studies and trapping experiments, would be necessary to definitively identify and characterize the reaction intermediates for transformations involving this compound.

Insufficient Information Found to Generate a Detailed Scientific Article on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical reactivity, mechanistic studies, and advanced reaction systems of the compound This compound . The initial investigation and subsequent targeted searches for this particular molecule did not yield the detailed research findings necessary to construct an article that adheres to the user's specified outline.

The search for information on the reactivity of this compound, including its reaction selectivity (chemo-, regio-, and stereoselectivity), the influence of solvent and temperature, and its involvement in advanced reaction systems such as domino, cascade, free-radical, or single-electron transfer processes, returned no specific studies. General information regarding the broader class of 1,4-dioxins and their derivatives is available, but this information is not specific enough to accurately describe the behavior of the methanamine-substituted compound .

Further research would be required, likely involving original laboratory investigation, to elucidate the chemical properties and reactivity of this compound to the extent required by the article's outline.

Advanced Characterization Techniques for 5,6 Dihydro 1,4 Dioxin 2 Ylmethanamine and Its Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for elucidating the structural features of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine. By interacting with molecules using electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. It provides precise information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum, each unique hydrogen atom in the molecule produces a distinct signal. For the parent compound, this compound, the spectrum would exhibit signals corresponding to the vinyl proton, the methylene (B1212753) protons of the aminomethyl group, and the two sets of methylene protons on the saturated portion of the dioxin ring. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the vinyl proton (=CH) is expected to appear in the downfield region (typically δ 5.0-6.5 ppm) due to the deshielding effect of the double bond. The protons of the CH₂-N group would likely appear around δ 3.5-4.0 ppm, while the O-CH₂-CH₂-O protons would resonate at approximately δ 3.8-4.3 ppm. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the two vinyl carbons (C=C), the aminomethyl carbon (CH₂-N), and the two equivalent methylene carbons of the dioxin ring (O-CH₂). Due to the influence of the electronegative oxygen and nitrogen atoms, these carbons will have characteristic chemical shifts. For example, the carbons of the O-CH₂-CH₂-O group in the similar compound 2,3-dihydrobenzo[b] rsc.orgjfda-online.comdioxine appear around δ 63-65 ppm. nih.gov The vinylic carbons would be expected in the δ 100-150 ppm range.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to confirm the arrangement of the methylene groups in the ring. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predicted based on analysis of structurally similar compounds like 2,3-dihydrobenzo[b] rsc.orgjfda-online.comdioxine derivatives. nih.govdocbrown.infodocbrown.info

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| =CH (Vinyl) | 5.5 - 6.0 | 105 - 115 |

| =C-O (Vinyl) | --- | 140 - 150 |

| -CH₂-NH₂ (Aminomethyl) | 3.6 - 3.9 | 40 - 45 |

| -O-CH₂- | 3.9 - 4.3 | 64 - 67 |

| -O-CH₂- | 3.9 - 4.3 | 64 - 67 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

N-H Vibrations: The primary amine (-NH₂) group will exhibit characteristic stretching vibrations in the IR spectrum, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.

C-O Vibrations: The ether linkages (C-O-C) of the dioxin ring will produce strong, characteristic C-O stretching bands in the fingerprint region of the IR spectrum, usually between 1050 and 1250 cm⁻¹.

C=C Vibrations: The carbon-carbon double bond within the dihydrodioxin ring will show a C=C stretching vibration around 1650-1670 cm⁻¹. This peak may be weak in the IR spectrum but is often strong and sharp in the Raman spectrum. mdpi.com

C-H Vibrations: Aliphatic C-H stretching from the methylene groups will be observed just below 3000 cm⁻¹, while the vinylic C-H stretch will appear just above 3000 cm⁻¹.

Raman spectroscopy is particularly useful for detecting the symmetric vibrations of non-polar bonds, such as the C=C bond in the ring, which may be weak in the IR spectrum. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the key chromophore (light-absorbing part) is the vinyl ether system (-O-C=C-). This conjugated system is expected to result in a π → π* transition, leading to an absorption maximum (λ_max) in the ultraviolet region, likely between 220 and 280 nm. libretexts.orgshimadzu.com The presence of the non-bonding electrons on the oxygen and nitrogen atoms could also lead to n → σ* or n → π* transitions. The exact position and intensity (molar absorptivity, ε) of the absorption bands can be influenced by the solvent used for the analysis. utoronto.ca

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the molecular ion, confirming the identity of this compound (C₅H₉NO₂).

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For this compound, the most prominent fragmentation pathway is expected to be alpha-cleavage, a characteristic fragmentation for amines. youtube.comyoutube.com This involves the cleavage of the bond between the aminomethyl carbon and the dioxin ring.

Expected Fragmentation Pattern:

Molecular Ion (M⁺˙): The parent molecule loses an electron to form the molecular ion. Given the odd number of nitrogen atoms, the molecular ion will have an odd nominal mass (m/z = 115).

Alpha-Cleavage: The most favorable fragmentation is the loss of a hydrogen radical from the aminomethyl group or, more significantly, the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium cation. The major fragment would likely be the loss of the aminomethyl radical (•CH₂NH₂) to leave a dihydrodioxin cation, or more favorably, the loss of a hydrogen radical to form an [M-1]⁺ ion (m/z 114), followed by other fragmentations. The most characteristic peak for primary amines is often at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment, formed by cleavage of the bond between the CH₂ group and the ring. youtube.com

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Identity | Fragmentation Pathway |

| 115 | [C₅H₉NO₂]⁺˙ (Molecular Ion) | Electron Ionization |

| 114 | [M-H]⁺ | Loss of H• radical |

| 85 | [C₄H₅O₂]⁺ | Loss of •CH₂NH₂ |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

Coupled Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

For analyzing the purity of this compound or quantifying it within a mixture, chromatography is coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. chromatographytoday.com this compound is likely amenable to GC analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is identified by its unique mass spectrum. nih.gov This technique is highly effective for identifying and quantifying impurities, such as starting materials or by-products from its synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds, including those that are non-volatile or thermally sensitive. jfda-online.comresearchgate.net The sample is first separated by a high-performance liquid chromatography (HPLC) system, and the eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. LC-MS/MS, a tandem MS technique, is particularly powerful for analyzing complex mixtures. jfda-online.comnih.gov It allows for the selection of a specific parent ion from the mixture, its fragmentation, and the analysis of the resulting daughter ions, providing high selectivity and sensitivity for quantitative analysis. This makes it an ideal method for purity assessment and the analysis of derivatives in various matrices.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), it is possible to confirm that the elemental composition of the sample aligns with the theoretical values calculated from its molecular formula, C₅H₉NO₂. chemexper.comchemscene.comwebqc.org This comparison serves as a primary checkpoint for purity. Significant deviations between the experimental and theoretical values, typically beyond a ±0.4% margin, may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

For this compound, the theoretical elemental composition provides a benchmark against which synthesized batches can be validated. chemexper.com

**Table 1: Elemental Analysis Data for this compound (C₅H₉NO₂) **

| Element | Theoretical Percentage (%) | Hypothetical Experimental Value (%) |

| Carbon (C) | 52.16 | 52.08 |

| Hydrogen (H) | 7.88 | 7.91 |

| Nitrogen (N) | 12.17 | 12.11 |

| Oxygen (O) | 27.79 | 27.90 |

The close correlation in the hypothetical data above would strongly support the successful synthesis of a high-purity sample of the target compound.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Beyond elemental composition, advanced instrumental techniques are required to elucidate the precise three-dimensional structure and to detect and quantify trace-level impurities that may not be apparent in bulk analyses.

While specific crystallographic data for the parent compound is not publicly available, the analysis of a suitable crystalline derivative would yield a detailed structural dataset. Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing arrangement.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.95 |

| b (Å) | 12.45 |

| c (Å) | 9.88 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1062.5 |

| Z (Molecules/Unit Cell) | 4 |

This illustrative data provides a framework for the type of precise structural information obtained from an X-ray diffraction experiment, confirming molecular connectivity and conformation.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful separation technique ideal for the purity assessment of volatile compounds in complex mixtures. researchgate.netchromatographyonline.com This method utilizes two columns with different stationary phases (e.g., non-polar and polar) connected in series via a modulator. wikipedia.org The entire sample is subjected to separation in both dimensions, providing a greatly enhanced separation capacity compared to conventional one-dimensional GC. chromatographyonline.com

For the analysis of this compound, GC×GC can effectively separate the target analyte from synthesis by-products, starting materials, and isomers that might otherwise co-elute. restek.com The first dimension typically separates compounds based on their boiling points, while the second dimension provides a separation based on polarity. chromatographyonline.com This orthogonal separation spreads the components across a two-dimensional plane, allowing for the detection of trace impurities that would be hidden under the primary peak in a standard chromatogram. Furthermore, the modulation process focuses the analyte into narrow bands, which can increase sensitivity by up to tenfold. chromatographyonline.comwikipedia.org This technique is particularly valuable for analyzing samples from complex matrices, such as environmental extracts or biological fluids. diva-portal.orgresearchgate.net

Table 3: Typical GC×GC Configuration for Purity Analysis of Polar Heterocyclic Amines

| Parameter | First Dimension (1D) | Second Dimension (2D) |

| Column Phase | Non-polar (e.g., 5% Phenyl Polysiloxane) | Polar (e.g., Polyethylene Glycol) |

| Length | 30 m | 1.5 m |

| Internal Diameter | 0.25 mm | 0.10 mm |

| Film Thickness | 0.25 µm | 0.10 µm |

| Modulator | Thermal (Cryogenic) | N/A |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | N/A |

Computational Chemistry and Theoretical Studies on 5,6 Dihydro 1,4 Dioxin 2 Ylmethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. These methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 5,6-Dihydro-1,4-dioxin-2-ylmethanamine, DFT calculations would be instrumental in determining its fundamental electronic properties. By calculating the distribution of electron density, researchers could identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity.

Key parameters that would be derived from DFT studies include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, which provide quantitative measures of the molecule's reactivity.

A hypothetical data table for DFT-calculated properties might look like this:

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Molecular Geometry Optimization and Conformer Analysis

Before predicting other properties, it is essential to determine the most stable three-dimensional structure of the molecule. DFT methods are used to perform geometry optimization, which finds the arrangement of atoms that corresponds to the lowest energy state. For a flexible molecule like this compound, which has a rotatable aminomethyl group and a flexible dioxin ring, multiple stable conformations (conformers) may exist.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Analysis

While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations can elucidate the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

MD simulations would be particularly useful for:

Conformational Dynamics: Observing how the molecule transitions between different conformations and determining the timescales of these changes. This is important for understanding how the molecule might interact with other molecules, such as in a biological system.

Stability Analysis: Assessing the stability of the molecule's structure over time, particularly in different environments like in a solvent or at different temperatures.

Solvation Effects: MD simulations can explicitly include solvent molecules, allowing for a detailed study of how the solvent influences the molecule's structure and dynamics.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or for identifying the compound.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound would be performed on its optimized geometry. By comparing the calculated chemical shifts with experimental data, one can confirm the proposed structure of the molecule. Discrepancies between calculated and experimental shifts can also provide insights into subtle structural or electronic effects.

A hypothetical table of predicted NMR chemical shifts might be presented as follows:

| Atom | Predicted Chemical Shift (ppm) (Hypothetical) |

| C2 | 145.2 |

| C3 | 101.8 |

| C5 | 65.4 |

| C6 | 64.9 |

| CH₂ (amine) | 40.1 |

| H (on C3) | 5.8 |

| H (on C5) | 4.2 |

| H (on C6) | 4.1 |

| H (on CH₂) | 3.5 |

| NH₂ | 1.5 |

Vibrational Frequency Analysis (IR, Raman)

Theoretical calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra of this compound. A frequency analysis on the optimized structure would yield a set of vibrational modes and their corresponding frequencies and intensities. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching and bending of bonds. This can provide a detailed picture of the molecule's vibrational dynamics.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms. By simulating the interactions between molecules, it is possible to map out the energetic landscape of a reaction, identifying the most likely paths from reactants to products.

A critical aspect of understanding any chemical reaction is the identification and characterization of its transition state (TS). The transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that is neither reactant nor product. Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are adept at locating these structures.

The process involves optimizing the geometry of the reactants and products and then using algorithms to find the first-order saddle point on the potential energy surface that connects them. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated frequency spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking and forming of specific bonds.

Once the transition state is characterized, the activation energy (energy barrier) can be calculated as the difference in energy between the transition state and the reactants. This value is crucial as it directly relates to the reaction rate; a higher energy barrier implies a slower reaction.

For a hypothetical reaction, such as the N-alkylation of this compound with methyl iodide, a computational study would yield data similar to that presented in the illustrative table below.

Table 1: Illustrative Energy Profile for a Hypothetical N-Alkylation Reaction

| Species | Relative Energy (kcal/mol) | Key Vibrational Frequency (cm⁻¹) | Description |

|---|---|---|---|

| Reactants | 0.0 | N/A | Isolated this compound and methyl iodide |

| Transition State | +22.5 | 350i | C-N bond forming, C-I bond breaking |

Note: The data in this table is hypothetical and for illustrative purposes only.

Many reactions can proceed through more than one pathway. Computational modeling allows for the exploration of these different routes to determine which is energetically most favorable. For instance, reactions involving the this compound could potentially involve the primary amine group or the dioxin ring itself.

Theoretical studies can compare a stepwise mechanism, which involves one or more intermediate species, with a concerted mechanism, where bond breaking and formation occur in a single step. By calculating the energy barriers for each proposed pathway, the most likely mechanism can be identified. For example, a reaction could proceed via nucleophilic attack by the amine (Pathway A) or, under different conditions, might involve the opening of the dioxin ring (Pathway B). Computational analysis would map the potential energy surface for both pathways, revealing the respective transition states and intermediates, thereby predicting the reaction's outcome under various conditions.

In Silico Screening and Design of Novel Derivatives (excluding biological activity prediction)

Computational chemistry is an invaluable tool for the rational design of new molecules with desired physicochemical properties. Starting with the core structure of this compound, in silico screening allows for the rapid evaluation of a large number of potential derivatives without the need for laboratory synthesis.

This process typically involves creating a virtual library of compounds by systematically modifying the parent structure. Substituents can be added to the amine group, the vinyl ether part of the dioxin ring, or the saturated carbons. For each designed derivative, a range of physicochemical properties can be calculated using established algorithms. These properties can include:

Molecular Weight (MW): A fundamental property affecting solubility and other physical characteristics.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences solubility in different media.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is important for its interactions with other substances.

Number of Rotatable Bonds: This affects the conformational flexibility of the molecule.

Hydrogen Bond Donors and Acceptors: These counts are crucial for understanding intermolecular interactions.

By calculating these properties for a virtual library of derivatives, researchers can filter and prioritize candidates that possess a desired profile for a specific application, such as materials science or as a chemical intermediate, without considering any biological function.

Table 2: Illustrative Physicochemical Properties of Hypothetical Derivatives

| Derivative ID | Modification | Molecular Weight ( g/mol ) | Calculated LogP | TPSA (Ų) |

|---|---|---|---|---|

| DDM-001 | Parent Compound | 115.13 | -0.45 | 41.5 |

| DDM-002 | N-acetyl | 157.17 | -0.20 | 60.7 |

| DDM-003 | N,N-dimethyl | 143.18 | 0.25 | 23.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This in silico approach accelerates the design cycle by focusing experimental efforts on a smaller, more promising set of candidate molecules.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the advanced applications of the chemical compound This compound in the areas outlined in your request.

Synthesis of Novel Heterocyclic Systems and Complex Organic Molecules , including the construction of spirocyclic and fused-ring compounds or its use as a precursor for advanced synthetic building blocks.

Development of Ligands for Catalysis , including chiral ligands for asymmetric catalysis or ligands for transition metal catalysis.

Role in Supramolecular Chemistry and Advanced Materials Science .

The available information is limited to general chemical properties and supplier listings. While the broader class of dihydro-1,4-dioxin derivatives is utilized in various areas of organic synthesis and medicinal chemistry, the specific applications for the methanamine derivative you requested are not documented in the accessible literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. To do so would require speculation beyond the scope of existing research.

Advanced Applications of 5,6 Dihydro 1,4 Dioxin 2 Ylmethanamine As a Chemical Intermediate

Role in Supramolecular Chemistry and Advanced Materials Science

Building Blocks for Self-Assembled Structures

However, a detailed search of scientific literature did not yield specific examples or in-depth research on the utilization of 5,6-dihydro-1,4-dioxin-2-ylmethanamine as a primary building block for creating self-assembled materials like micelles, vesicles, or coordination polymers. Research in this area appears to be either unpublished or in very early stages of exploration.

Precursors for Polymeric Architectures

The presence of a primary amine group makes this compound a potential monomer or functionalizing agent in polymer chemistry. This amine group can readily participate in various polymerization reactions, such as polyamidation or polyimidation, by reacting with dicarboxylic acids or their derivatives. Furthermore, it could be used to modify existing polymers to introduce the dihydro-dioxin functionality, potentially altering the polymer's physical and chemical properties.

Despite this potential, there is a lack of specific studies detailing the synthesis and characterization of polymers derived from this compound. Data on the resulting polymeric architectures, their molecular weights, thermal properties, and potential applications are not currently available in peer-reviewed literature.

Application in Analytical Method Development and Reference Standards

In the field of analytical chemistry, well-characterized compounds can serve as crucial reference standards for the qualitative and quantitative analysis of related substances. This compound could potentially be used as a reference standard in chromatographic or spectroscopic methods for the detection and quantification of similar amine-functionalized dioxin derivatives.

However, there is no documented evidence of its formal establishment or widespread use as a certified reference material. The development of analytical methods often requires extensive validation and characterization, and such data for methods specifically employing this compound as a standard is not found in the current body of scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.